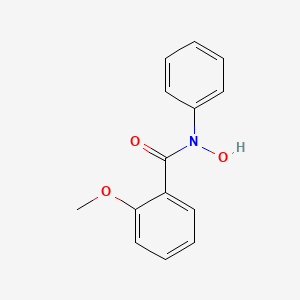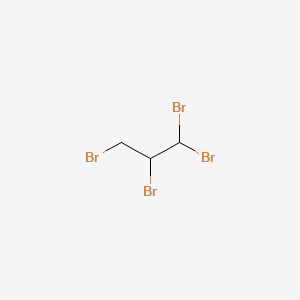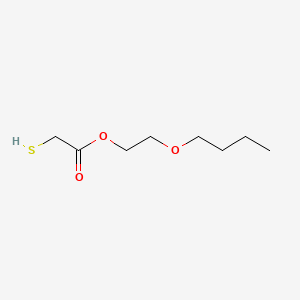
Acetic acid, mercapto-, 2-butoxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, mercapto-, 2-butoxyethyl ester is an organic compound with the molecular formula C₈H₁₆O₃S. It is also known as 2-butoxyethyl thioglycolate. This compound is characterized by the presence of both an ester and a thiol group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, mercapto-, 2-butoxyethyl ester typically involves the esterification of mercaptoacetic acid with 2-butoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts and optimized reaction conditions ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in acetic acid, mercapto-, 2-butoxyethyl ester can undergo oxidation to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkali metal alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Disulfides.
Reduction: 2-butoxyethanol and thioglycolic acid.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Acetic acid, mercapto-, 2-butoxyethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules due to its thiol group, which can form stable bonds with proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its ability to modify polymer properties.
Wirkmechanismus
The mechanism of action of acetic acid, mercapto-, 2-butoxyethyl ester is primarily based on its thiol group, which can form covalent bonds with various molecular targets. This interaction can modify the structure and function of proteins and enzymes, leading to changes in cellular processes. The ester group can also undergo hydrolysis, releasing 2-butoxyethanol and thioglycolic acid, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl thioglycolate: Similar structure but with an ethyl group instead of a butoxyethyl group.
Methyl thioglycolate: Contains a methyl group instead of a butoxyethyl group.
Thioglycolic acid: Lacks the ester group and is a simpler structure.
Uniqueness
Acetic acid, mercapto-, 2-butoxyethyl ester is unique due to its combination of a thiol and an ester group, which provides a balance of reactivity and stability. The butoxyethyl group also imparts different solubility and reactivity characteristics compared to its ethyl and methyl counterparts, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
27447-53-6 |
|---|---|
Molekularformel |
C8H16O3S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
2-butoxyethyl 2-sulfanylacetate |
InChI |
InChI=1S/C8H16O3S/c1-2-3-4-10-5-6-11-8(9)7-12/h12H,2-7H2,1H3 |
InChI-Schlüssel |
QYODZCNAXNABHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


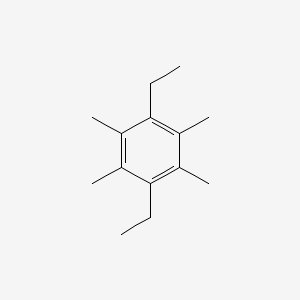
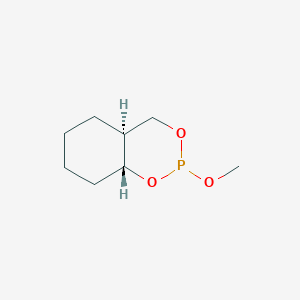
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)
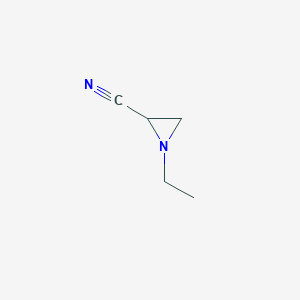
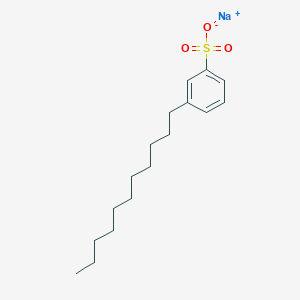
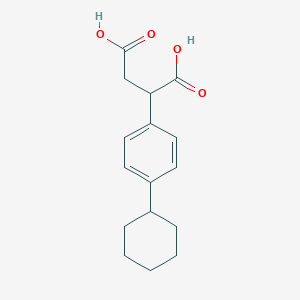
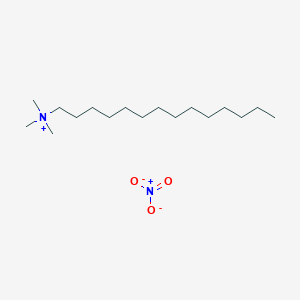
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
